2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is an organic compound classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a nitro group at the 3-position and a methyl group at the 5-position of the pyrazole ring, along with a propanoic acid substituent at the 1-position. The molecular formula for this compound is , and it has a molecular weight of approximately 199.164 g/mol .
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves several key steps:
In industrial settings, these synthetic routes may be optimized to enhance yield and purity, potentially employing catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
The reduction of the nitro group can yield amino derivatives, while substitution reactions involving the propanoic acid group can produce esters and amides .
The molecular structure of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid can be described in detail as follows:
InChI=1S/C7H9N3O4/c1-4-3-6(10(13)14)8-9(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12)
CC(C(=O)O)N1C(=C(C=N1)C(=O)[N+](=O)[O-])C
This structure contributes to its unique chemical properties and potential biological activity .
Chemical reactions involving 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid include:
These reactions are significant for modifying the compound's properties for various applications in research and industry .
Further studies are required to elucidate specific mechanisms and pathways involved in its biological effects .
The physical and chemical properties of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Appearance | Typically appears as a solid |
Solubility | Soluble in polar solvents |
Melting Point | Data not specified |
These properties are critical for understanding its behavior in various chemical environments and applications .
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid has potential applications in several scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: